4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE
Description
4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-2-3-14(12-17(13)28(25,26)20-8-10-27-11-9-20)18(22)19-15-4-6-16(7-5-15)21(23)24/h2-7,12H,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESQTZJGZLEXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonylation: Addition of the sulfonyl group to the benzene ring.
Amidation: Formation of the amide bond between the sulfonyl benzene and the morpholine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonyl benzamides can interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group might also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE: Lacks the nitro group, which might affect its biological activity.
4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-CHLOROPHENYL)BENZAMIDE: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitro group in 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-(4-NITROPHENYL)BENZAMIDE might confer unique redox properties and biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
